2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)aceticacid
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Overview
Description
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid can be achieved through various synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions, hydrogenation, cyclization, cycloaddition, annulation, and amination . These methods are designed to be fast and cost-effective, ensuring high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. The conditions for these reactions are typically mild and environmentally benign .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce complex organic molecules with high selectivity and yield .
Scientific Research Applications
2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and pharmacological applications.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to exhibit various pharmacological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant effects . The exact mechanism of action depends on the specific structure and functional groups of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid include other piperidine derivatives, such as:
- Substituted piperidines
- Spiropiperidines
- Condensed piperidines
- Piperidinones
Uniqueness
The uniqueness of 2-(3-(((Cyclopropylmethyl)amino)methyl)piperidin-1-yl)acetic acid lies in its specific structure and functional groups, which confer distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential pharmacological applications make it a valuable target for scientific research and industrial applications .
Properties
Molecular Formula |
C12H22N2O2 |
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Molecular Weight |
226.32 g/mol |
IUPAC Name |
2-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C12H22N2O2/c15-12(16)9-14-5-1-2-11(8-14)7-13-6-10-3-4-10/h10-11,13H,1-9H2,(H,15,16) |
InChI Key |
LEZLVYLUYUDCCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC(=O)O)CNCC2CC2 |
Origin of Product |
United States |
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